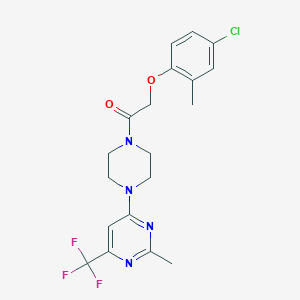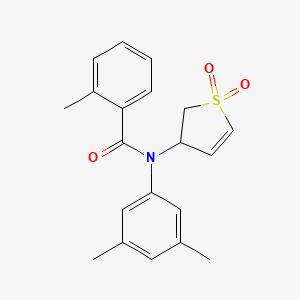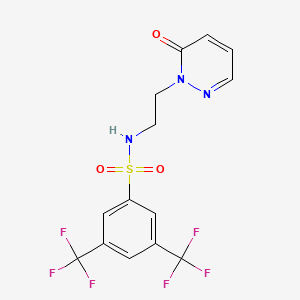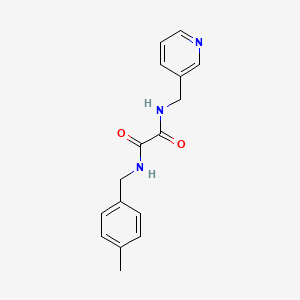
2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound of significant interest in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, and medicine. This compound is characterized by a complex aromatic ring system and functional groups that contribute to its reactivity and biological activity.
准备方法
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves multiple steps, often starting with the preparation of the phenoxy and pyrimidinyl intermediates. Typical synthetic routes include:
Phenoxy Intermediate Preparation: : This step involves the formation of 4-chloro-2-methylphenol, which can be achieved via chlorination of 2-methylphenol using thionyl chloride or similar reagents.
Pyrimidinyl Intermediate Synthesis: : The 2-methyl-6-(trifluoromethyl)pyrimidine can be synthesized through the condensation of appropriate aldehyde and guanidine derivatives in the presence of catalytic amounts of acid or base.
Coupling Reaction: : The phenoxy intermediate is then coupled with the pyrimidinyl intermediate through a nucleophilic substitution reaction in the presence of a base like potassium carbonate, leading to the formation of the desired ethanone derivative.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of each synthetic step to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesisers, and precise control of reaction conditions like temperature, pressure, and pH to achieve scalable and reproducible results.
化学反应分析
The reactivity of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can be analyzed through its typical chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic methyl groups, using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Reduction: : The compound's carbonyl group can be reduced to an alcohol using hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: : The presence of chloro and trifluoromethyl groups allows for nucleophilic aromatic substitution reactions under basic conditions, leading to the formation of various derivatives.
Hydrolysis: : The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the ether or amide bonds to form simpler fragments.
科学研究应用
In scientific research, this compound has garnered attention for its applications in multiple domains:
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules and is often used in developing new synthetic methodologies.
Biology: : The compound's unique structure allows it to act as a ligand in biochemical assays, helping in the study of enzyme kinetics and protein-ligand interactions.
Medicine: : There is potential for this compound to be developed into pharmacologically active agents due to its ability to modulate biological pathways. Studies are underway to investigate its efficacy as an anti-inflammatory, anticancer, or antiviral agent.
Industry: : The compound is used in materials science for the development of new polymers and coatings, thanks to its stability and reactivity.
作用机制
The biological effects of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone are exerted through interactions with specific molecular targets:
Molecular Targets: : The compound targets specific enzymes and receptors, often involving key signaling pathways within cells. It has been shown to bind to receptor sites with high affinity, modulating their activity.
Pathways Involved: : It affects pathways related to inflammation, cell proliferation, and apoptosis by inhibiting or activating key proteins and enzymes within these pathways.
相似化合物的比较
Compared to other compounds with similar structures, 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups and their spatial arrangement, which confer distinct reactivity and biological activity.
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid
4-(2-Methyl-6-trifluoromethylpyrimidin-4-yl)piperazine
1-(4-Chloro-2-methylphenoxy)-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propanone
In comparison, our compound's additional ethanone linkage and specific substitutions enhance its stability and functionality in various applications.
Hope this detailed breakdown adds some excitement to your research endeavors! Anything else on your mind?
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O2/c1-12-9-14(20)3-4-15(12)29-11-18(28)27-7-5-26(6-8-27)17-10-16(19(21,22)23)24-13(2)25-17/h3-4,9-10H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLYCUBZIMENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B2792801.png)



![N-[(5-bromopyrazin-2-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2792805.png)
![N-(3-fluoro-4-methylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2792806.png)
![7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2792808.png)
![1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2792809.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2792814.png)
